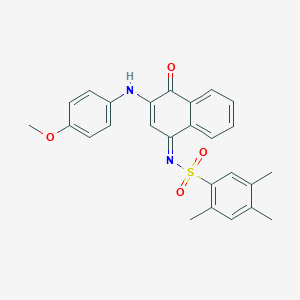
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. MTS is a sulfonamide derivative that has been found to exhibit potent anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of MTS is not fully understood. However, it has been proposed that MTS exerts its anti-cancer effects through multiple pathways. MTS has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. MTS has also been found to induce oxidative stress and disrupt mitochondrial function, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
MTS has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MTS has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, MTS has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MTS is its potent anti-cancer properties. It has been found to exhibit cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of MTS is its poor solubility in water, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of MTS for maximum efficacy.
Zukünftige Richtungen
There are several future directions for research on MTS. One area of interest is the development of novel formulations of MTS that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of MTS and the pathways involved in its anti-cancer effects. Additionally, further studies are needed to determine the safety and efficacy of MTS in vivo and its potential for clinical use as an anti-cancer agent.
Conclusion:
In conclusion, MTS is a sulfonamide derivative that exhibits potent anti-cancer properties. It has been extensively studied for its cytotoxicity against a wide range of cancer cell lines and its ability to inhibit angiogenesis and induce apoptosis. Further research is needed to determine the optimal dosage and administration of MTS and its potential for clinical use as an anti-cancer agent.
Synthesemethoden
MTS can be synthesized through a multistep process starting from 2,4,5-trimethylbenzenesulfonyl chloride and 4-methoxyaniline. The synthesis involves the condensation of 4-methoxyaniline with 1,4-naphthoquinone in the presence of an acid catalyst to form the intermediate 3-(4-methoxyanilino)-1,4-naphthoquinone. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product, MTS.
Wissenschaftliche Forschungsanwendungen
MTS has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. MTS has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
Eigenschaften
Molekularformel |
C26H24N2O4S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-18(3)25(14-17(16)2)33(30,31)28-23-15-24(26(29)22-8-6-5-7-21(22)23)27-19-9-11-20(32-4)12-10-19/h5-15,27H,1-4H3/b28-23- |
InChI-Schlüssel |
IHSPBHJORXGOQB-NFFVHWSESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)